cis-11-Methyl-2-dodecenoic acid
Overview
Description
cis-Δ2-11-methyl-Dodecenoic Acid is a diffusible signal factor involved in extracellular microbial and fungal communication systems. It plays a crucial role in cell-cell communication among both prokaryotes and eukaryotes. This compound is known for its ability to regulate virulence and biofilm formation in various bacterial pathogens .
Mechanism of Action
Target of Action
cis-11-Methyl-2-dodecenoic acid, also known as a Diffusion Signaling Factor (DSF), is a quorum sensing (QS) signal . It primarily targets extracellular microbial and fungal communication systems . The DSF is involved in the regulation of virulence and biofilm formation of a variety of bacterial pathogens .
Mode of Action
The compound acts as a QS signal within the microbial and fungal communication systems . It plays a pivotal role in regulating virulence and biofilm formation among diverse bacterial pathogens . The DSF is involved in the synchronization of virulence gene expression and biofilm dispersal .
Biochemical Pathways
The DSF is involved in the regulation of virulence and biofilm formation of a variety of bacterial pathogens . This suggests that it affects the biochemical pathways related to these processes.
Result of Action
The primary result of the action of this compound is the regulation of virulence and biofilm formation of a variety of bacterial pathogens . This suggests that the compound has a significant impact on the molecular and cellular activities of these pathogens.
Action Environment
The action of this compound is primarily in the extracellular environment of microbial and fungal communication systems Environmental factors that could influence the compound’s action, efficacy, and stability are not explicitly mentioned in the search results
Biochemical Analysis
Biochemical Properties
cis-11-Methyl-2-dodecenoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions involves the regulation of virulence and biofilm formation of bacterial pathogens .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the synchronization of virulence gene expression and biofilm dispersal of the pathogen Xanthomonas campestris pv. campestris (Xcc) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a DSF in extracellular microbial and fungal communication systems .
Metabolic Pathways
This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors It could also have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Δ2-11-methyl-Dodecenoic Acid typically involves the use of organic solvents such as dimethylformamide, dimethyl sulfoxide, and ethanol. The compound can be formulated as a solution in methyl acetate . The synthetic route often includes the use of specific catalysts and reaction conditions to achieve the desired isomeric form.
Industrial Production Methods
Industrial production of cis-Δ2-11-methyl-Dodecenoic Acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored at -20°C to maintain its stability over extended periods .
Chemical Reactions Analysis
Types of Reactions
cis-Δ2-11-methyl-Dodecenoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
cis-Δ2-11-methyl-Dodecenoic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study cell-cell communication and signaling pathways.
Biology: Plays a role in regulating virulence and biofilm formation in bacterial pathogens.
Medicine: Potential applications in developing antimicrobial agents targeting bacterial communication systems.
Industry: Used in the production of high-purity lipid standards and pharmaceutical development
Comparison with Similar Compounds
Similar Compounds
trans-Δ2-11-methyl-Dodecenoic Acid: A conformational isomer with significantly lower potency in inducing DSF biosensors.
11-methyl-Dodecanoic Acid: A saturated fatty acid with much lower activity compared to cis-Δ2-11-methyl-Dodecenoic Acid.
Uniqueness
cis-Δ2-11-methyl-Dodecenoic Acid is unique due to its high potency and specificity in microbial communication systems. Its ability to function effectively at low concentrations sets it apart from its isomers and related compounds.
Biological Activity
Cis-11-Methyl-2-dodecenoic acid, commonly referred to as DSF (Diffusible Signal Factor) , is a fatty acid signaling molecule primarily associated with quorum sensing (QS) in various bacterial species. Its role in microbial communication significantly influences biofilm formation, virulence factor regulation, and antibiotic resistance. This article reviews the biological activity of DSF, emphasizing its mechanisms of action, effects on bacterial behavior, and implications for medical and environmental applications.
- Molecular Formula: C₁₃H₂₄O₂
- CAS Number: 677354-23-3
- Molecular Weight: 212.329 g/mol
- Density: 0.9 g/cm³
- Boiling Point: 322.3 °C at 760 mmHg
This compound functions as a QS signal that facilitates communication among bacterial cells. The signaling process involves the following steps:
- Production and Release: Bacteria produce DSF and release it into their environment.
- Detection: Neighboring bacteria detect DSF through specific receptors.
- Response Activation: This detection triggers a cascade of genetic responses leading to changes in behavior, including biofilm formation and virulence factor expression.
Key Functions
- Biofilm Dispersal: DSF induces the dispersion of biofilms by modulating the levels of cyclic di-GMP (c-di-GMP), which is crucial for biofilm stability. When DSF is present, c-di-GMP levels decrease, leading to biofilm disaggregation and increased planktonic cell release .
- Virulence Regulation: DSF influences the expression of virulence factors in pathogenic bacteria such as Xanthomonas campestris, enhancing their ability to infect hosts .
Biological Activity Across Species
The biological activity of DSF has been documented in various bacterial species:
Case Study 1: Biofilm Control in Pseudomonas aeruginosa
Research demonstrated that DSF can reduce the persistence of Pseudomonas aeruginosa biofilms by promoting the disaggregation of established biofilms and restoring antibiotic susceptibility in persister cells. This effect was linked to specific gene regulation that enhances sensitivity to antibiotics .
Case Study 2: Virulence Factor Modulation in Xanthomonas oryzae
A study explored how DSF influences virulence factor production in Xanthomonas oryzae, a pathogen affecting rice crops. The presence of DSF was shown to upregulate genes responsible for virulence while simultaneously downregulating genes involved in biofilm stability, indicating a complex regulatory mechanism .
Implications for Medicine and Agriculture
The unique properties of this compound present significant opportunities for therapeutic applications:
- Antibiotic Adjuvants: By utilizing DSF to enhance antibiotic efficacy against biofilm-associated infections, it could be a valuable tool in treating chronic infections.
- Agricultural Applications: Targeting QS mechanisms with DSF could help manage plant pathogens effectively, reducing crop losses without relying solely on chemical pesticides.
Properties
IUPAC Name |
(Z)-11-methyldodec-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTXNGAQYNSTHI-LUAWRHEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCC/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677354-23-3 | |
Record name | cis-11-Methyl-2-dodecenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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